molecular formula C13H9NO2 B6600873 3H-benzo[e]indole-1-carboxylicacid CAS No. 64090-54-6

3H-benzo[e]indole-1-carboxylicacid

Cat. No.: B6600873
CAS No.: 64090-54-6
M. Wt: 211.22 g/mol
InChI Key: DUMWDZJJXCWQTK-UHFFFAOYSA-N
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Description

3H-benzo[e]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry.

Scientific Research Applications

3H-benzo[e]indole-1-carboxylic acid has diverse applications in scientific research:

Future Directions

The future directions in the research of 3H-benzo[e]indole-1-carboxylic acid and similar compounds seem to be focused on their synthesis and potential applications in medicine . The development of new methods for the synthesis of indole derivatives is a topic of ongoing research . Additionally, the potential of these compounds as biologically active agents for the treatment of various disorders is a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[e]indole-1-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions yields the indole derivative .

Industrial Production Methods: Industrial production of indole derivatives, including 3H-benzo[e]indole-1-carboxylic acid, often employs catalytic processes. Palladium-catalyzed reactions, such as the amination of fused heteroaryl amines, are commonly used. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3H-benzo[e]indole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Mechanism of Action

The mechanism of action of 3H-benzo[e]indole-1-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: 3H-benzo[e]indole-1-carboxylic acid is unique due to its specific structural features and reactivity. Its fused ring system provides stability and allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3H-benzo[e]indole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMWDZJJXCWQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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